(4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane
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Overview
Description
(4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromoethyl group attached to the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a bromoethylating agent. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethyl derivative, while oxidation can produce a hydroxyethyl or carbonyl derivative.
Scientific Research Applications
(4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane depends on its specific application and the target molecule. In general, the bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially altering their function or activity. The dioxolane ring may also interact with specific molecular targets, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethanol: A simpler compound with similar reactivity, used in organic synthesis and as a solvent.
2-Bromoethylamine: Contains an amino group instead of a dioxolane ring, used in the synthesis of pharmaceuticals and agrochemicals.
2-Bromoethyl methyl ether: Another related compound with different functional groups, used as an intermediate in organic synthesis.
Uniqueness
(4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of both the bromoethyl group and the dioxolane ring. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The stereochemistry of the compound also adds to its uniqueness, as it can influence the compound’s interactions with other molecules and its overall biological activity.
Properties
CAS No. |
42890-78-8 |
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Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
(4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
SCINDQADIBQHKD-LURJTMIESA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCBr)C |
Canonical SMILES |
CC1(OCC(O1)CCBr)C |
Purity |
95 |
Origin of Product |
United States |
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